Lithium

Catalog No.
S616970
CAS No.
7439-93-2
M.F
Li
M. Wt
7.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium

CAS Number

7439-93-2

Product Name

Lithium

IUPAC Name

lithium

Molecular Formula

Li

Molecular Weight

7.0 g/mol

InChI

InChI=1S/Li

InChI Key

WHXSMMKQMYFTQS-UHFFFAOYSA-N

SMILES

[Li]

Solubility

Reacts with water
Soluble in liquid ammonia forming a blue solution
Solubility in water: violent reaction

Synonyms

Lithium, Lithium 7, Lithium-7

Canonical SMILES

[Li]
  • Lithium-ion (Li-ion) batteries: These are the dominant rechargeable battery technology used in various electronics, from portable devices like laptops and smartphones to electric vehicles. Lithium's high specific energy density (energy per unit mass) and good cyclability (ability to undergo repeated charge and discharge cycles) make it ideal for these applications .
  • Next-generation battery research: Researchers are exploring alternative battery chemistries beyond Li-ion to achieve higher energy densities, faster charging times, and improved safety. Promising avenues include:
    • Lithium-sulfur (Li-S) batteries: These batteries offer a theoretical energy density several times higher than Li-ion. However, challenges related to capacity degradation and stability need to be addressed .
    • Solid-state lithium batteries: These batteries employ solid electrolytes instead of liquid electrolytes, potentially offering improved safety and performance. However, technical hurdles regarding material development and manufacturing must be overcome .

Lithium in Material Science Research

Lithium's unique properties are valuable in various material science research areas:

  • Lithium metal: Due to its low density and high reactivity, lithium is used as an alloying element to enhance the strength-to-weight ratio of other metals like aluminum and magnesium. These lightweight alloys find applications in aerospace, transportation, and other sectors where weight reduction is crucial .
  • Lithium compounds: Various lithium compounds exhibit valuable properties for diverse applications:
    • Lithium oxide (Li2O): Used in special glasses and glass-ceramics due to its high thermal stability and low thermal expansion coefficient .
    • Lithium ceramics: Exhibit high electrical conductivity and are used in solid-state electrolytes for next-generation batteries .

Lithium in Biomedical Research

Lithium has gained significant interest in biomedical research, particularly in the field of neurology and psychiatry:

  • Treatment of bipolar disorder: Lithium carbonate is the first-line medication for treating bipolar disorder, effectively regulating mood swings and preventing manic and depressive episodes. The precise mechanism of action within the brain remains under investigation .
  • Neuroprotective effects: Research suggests that lithium may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer's and Parkinson's. However, further research is needed to determine its efficacy and safety in these contexts .

Lithium is a soft, silvery-white metallic element with the symbol Li and atomic number 3. It is classified as an alkali metal, occupying Group 1 of the periodic table. Lithium is notable for being the lightest metal and the least dense solid element, with a density of approximately 0.534 g/cm³ at room temperature. Under standard conditions, it exhibits a metallic luster but tarnishes quickly when exposed to air, forming a dull gray oxide layer. Due to its high reactivity, lithium does not occur freely in nature; instead, it is found primarily in pegmatitic minerals and brines .

Physical Properties

  • Melting Point: Approximately 180.5°C
  • Boiling Point: About 1342°C
  • Electron Configuration: [He]2s1[He]2s^1
  • Crystal Structure: Body-centered cubic .

Lithium is highly reactive and readily loses one electron to form the cation Li⁺. It reacts vigorously with water, producing lithium hydroxide and hydrogen gas:

2Li+2H2O2LiOH+H22\text{Li}+2\text{H}_2\text{O}\rightarrow 2\text{LiOH}+\text{H}_2\uparrow

In addition to its reaction with water, lithium can form various compounds through reactions with halogens, oxygen, and sulfur. For example, it reacts with oxygen to form lithium oxide:

4Li+O22Li2O4\text{Li}+\text{O}_2\rightarrow 2\text{Li}_2\text{O}

Lithium carbonate (Li₂CO₃) is one of its most significant compounds and exhibits retrograde solubility, being less soluble in hot water than in cold .

Lithium has been extensively studied for its therapeutic effects, particularly in psychiatry. It is commonly used as a mood stabilizer for treating bipolar disorder and has shown efficacy in reducing the frequency of manic episodes. The exact mechanism of action remains unclear but is believed to involve modulation of neurotransmitter systems and neuroprotective effects . Additionally, lithium ions can influence cellular signaling pathways and gene expression .

Lithium can be synthesized through several methods:

  • Electrolysis of Lithium Salts: The primary method involves electrolyzing a molten mixture of lithium chloride and potassium chloride at temperatures between 400–420°C.
    LiCl l Li s +12Cl2(g)\text{LiCl l }\rightarrow \text{Li s }+\frac{1}{2}\text{Cl}_2(g)
  • Chemical Reduction: Lithium compounds such as lithium oxide can be reduced using aluminum or other reducing agents.
  • Extraction from Minerals: Lithium is extracted from mineral ores such as spodumene through processes involving crushing, roasting, and leaching with sulfuric acid .

Lithium has a wide range of applications across various industries:

  • Batteries: The most significant use of lithium is in rechargeable lithium-ion batteries for electronics and electric vehicles.
  • Pharmaceuticals: Used in mood-stabilizing medications for psychiatric disorders.
  • Alloys: Lithium is utilized in lightweight alloys for aerospace applications.
  • Ceramics and Glass: Employed in the production of ceramics and glass due to its low thermal expansion properties.
  • Heat Transfer Fluids: Used as a heat transfer medium due to its excellent thermal conductivity .

Research on lithium interactions includes studies on its pharmacokinetics and pharmacodynamics in biological systems. Lithium's interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, has been a focal point in understanding its mood-stabilizing effects. Additionally, studies have explored the potential neuroprotective effects of lithium against neurodegenerative diseases .

Lithium shares similarities with other alkali metals but exhibits unique properties that distinguish it from them. Below are some comparable compounds:

CompoundChemical FormulaKey Characteristics
SodiumNaMore abundant; reacts similarly but less intensely with water.
PotassiumKHigher reactivity; forms potassium hydroxide upon reaction with water.
RubidiumRbEven more reactive; used in specialized applications like atomic clocks.
CesiumCsHighly reactive; used in atomic clocks and various research applications.
MagnesiumMgNot an alkali metal; less reactive than lithium; used in alloys and batteries.

Uniqueness of Lithium

Lithium's unique properties include its low density, high specific heat capacity, and retrograde solubility of its carbonate compound. These characteristics make it particularly valuable for applications in energy storage technologies and mental health treatments that are not shared by other alkali metals .

Oxide and Halide Derivatives

Lithium forms a diverse array of inorganic compounds, with oxide and halide derivatives representing some of the most fundamentally important classes of lithium-containing materials. The unique properties of lithium, particularly its small ionic radius and high charge density, profoundly influence the structural and chemical characteristics of these compounds [1] [3] [5].

Lithium Oxide Compounds

Lithium oxide (Li₂O) serves as the primary oxide compound formed by lithium under standard conditions [3] [5]. The compound adopts an antifluorite crystal structure with lithium cations occupying tetrahedral sites and oxide anions positioned in eight-coordinate environments [5]. This structural arrangement results from the highly symmetric face-centered cubic arrangement of lithium cations with oxygen anions occupying all tetrahedral holes [3]. The lattice parameter measures 4.617 Å at room temperature, reflecting the strong ionic bonding character between lithium and oxygen atoms [3].

The thermal properties of lithium oxide demonstrate exceptional stability, with a melting point of 1711°C and boiling point of 2856°C [3] [5]. These elevated temperatures indicate the presence of strong ionic bonding forces within the crystal lattice [3]. The compound exhibits strong basic character due to the high charge density of oxide ions, readily reacting with water to form lithium hydroxide according to the reaction Li₂O + H₂O → 2LiOH [3] [5].

Lithium peroxide (Li₂O₂) represents another significant oxide derivative, characterized by a hexagonal crystal structure and moderate thermal stability [1]. The compound decomposes at approximately 450°C to yield lithium oxide and oxygen gas through the reaction 2Li₂O₂ → 2Li₂O + O₂ [5]. Pure lithium oxide can be produced through thermal decomposition of lithium peroxide under controlled conditions [3] [5].

Lithium superoxide (LiO₂) exists as an extremely unstable radical compound containing an unpaired electron in the π* molecular orbital of the superoxide anion [32]. This compound demonstrates stability only at cryogenic temperatures between 15-40 K and serves as a transient species in lithium-air battery systems [32]. The oxygen-oxygen bond length in lithium superoxide measures 1.34 Å, while the lithium-oxygen bond distance extends to approximately 2.10 Å [32].

Lithium Halide Derivatives

The lithium halides constitute a series of ionic compounds with the general formula LiX, where X represents fluorine, chlorine, bromine, or iodine [1] [4]. All lithium halides adopt the rock salt crystal structure, characteristic of many alkali metal halides [1] [27].

CompoundMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)Density (g/cm³)Solubility in Water (g/100mL at 25°C)
Lithium fluoride (LiF)25.9484816812.6400.13
Lithium chloride (LiCl)42.3960513822.06883.05
Lithium bromide (LiBr)86.8555012653.46461.00
Lithium iodide (LiI)133.8546911714.061165.00

Lithium fluoride demonstrates unique solubility characteristics among the lithium halides, exhibiting the lowest water solubility at 0.13 g/100mL due to its exceptionally high lattice enthalpy [27] [28]. The small ionic radii of both lithium and fluoride ions result in strong electrostatic interactions that require substantial energy to overcome during dissolution [27]. This contrasts sharply with other lithium halides, which display high water solubility values ranging from 61 to 165 g/100mL [4] [26].

Lithium chloride forms crystalline hydrates, including mono-, tri-, and pentahydrate forms, distinguishing it from other alkali metal chlorides [4]. The anhydrous salt can be regenerated through heating the hydrated forms, and the compound readily absorbs up to four equivalents of ammonia per mole [4]. The extraordinary solubility of lithium chloride in polar solvents reflects the small size of the lithium ion and its resulting high charge density [4].

The thermal stability of lithium halides follows the trend LiF > LiCl > LiBr > LiI, with melting points decreasing as the halide ion size increases [30]. This pattern correlates with decreasing lattice energies as the interionic distances increase within the crystal structures [30].

Complex Ion Formation in Aqueous Systems

Lithium ion coordination in aqueous environments represents a fundamental aspect of lithium chemistry, with the small ionic radius and high charge density of lithium facilitating specific hydration patterns and complex formation behaviors [7] [9] [10].

Primary Hydration Shell Structure

Computational studies using Car-Parrinello molecular dynamics simulations reveal that lithium ions predominantly adopt tetrahedral coordination in aqueous solution [7] [9]. The primary hydration shell contains four water molecules arranged in a nearly perfect tetrahedral geometry around the central lithium ion [9] [10]. The lithium-oxygen distance in the first coordination sphere measures approximately 1.96 Å, indicating strong electrostatic interactions between the lithium cation and water molecules [9] [10].

SystemCoordination NumberPrimary StructureLi-O Distance (Å)ConfigurationExchange Rate
Li⁺ in pure water4[Li(H₂O)₄]⁺1.96TetrahedralFast
Li⁺ in concentrated LiCl (14 M)4[Li(H₂O)₃Cl]1.95Distorted tetrahedralSlow
Li⁺-water tetrahedral complex4[Li(H₂O)₄]⁺1.96Perfect tetrahedralFast
Li⁺ with chloride contact pairs3-4[Li(H₂O)₂Cl₂]⁻1.95Mixed coordinationIntermediate

The tetrahedral configuration exhibits remarkable flexibility, with coordinated water molecules showing considerable tilting away from planarity while maintaining the overall tetrahedral symmetry [9]. Water molecules in the first hydration shell experience significant polarization compared to gas-phase structures, resulting from the strong electrostatic field generated by the lithium cation [9].

Complex Formation in Concentrated Solutions

In highly concentrated lithium chloride solutions approaching 14 molar concentration, molecular dynamics studies identify three distinct lithium-containing clusters: [Li(H₂O)₄]⁺, [Li(H₂O)₃Cl], and [Li(H₂O)₂Cl₂]⁻ [7]. These species represent different degrees of chloride coordination to the lithium center, with the relative populations depending on the solution concentration and temperature [7].

The formation of contact ion pairs between lithium and chloride ions becomes increasingly prevalent at higher concentrations [7] [11]. In these systems, chloride ions directly coordinate to lithium, displacing water molecules from the primary coordination sphere [7]. The structural transition from fully hydrated lithium ions to partially chloride-coordinated species occurs gradually as concentration increases [11].

Dynamic Exchange Processes

Exchange of water molecules between the first and second hydration shells occurs on different timescales depending on the solution composition [10] [11]. In pure aqueous solutions, water exchange proceeds rapidly, while in concentrated salt solutions, the presence of anions significantly slows the exchange process [7] [10]. Chemical exchange spectroscopy studies reveal dissociation time constants ranging from 40 to 60 picoseconds for lithium-water complexes in concentrated chloride solutions [11].

The preferential solvation behavior of lithium ions demonstrates a strong preference for water coordination over other solvating species in mixed solvent systems [10]. Even in aqueous ammonia solutions, lithium ions maintain preferential coordination to water molecules rather than ammonia, despite the latter's stronger donor properties [10].

Organolithium Reagents

Synthesis and Structural Aggregation Phenomena

Organolithium compounds represent a crucial class of organometallic reagents characterized by direct carbon-lithium bonds and exhibiting unique structural aggregation behaviors that fundamentally influence their reactivity patterns [13] [15] [19].

Synthetic Methodologies

The primary synthetic approach for organolithium reagent preparation involves the direct reaction of organic halides with metallic lithium [13] [14] [18]. This method proceeds through the general reaction RX + 2Li → RLi + LiX, where X represents a halogen atom [13] [18]. Industrial preparation utilizes this approach by treating alkyl chlorides with lithium metal containing 0.5-2% sodium, which initiates the radical pathway and increases reaction rates [13] [14].

Metal-halogen exchange reactions provide an alternative synthesis route, particularly valuable for preparing vinyl, aryl, and primary alkyllithium reagents [13] [14]. This method employs existing organolithium species such as n-butyllithium, sec-butyllithium, or tert-butyllithium to generate new organolithium compounds through equilibrium reactions [13] [16]. The reaction proceeds successfully when the formed lithium reagent possesses a more stable carbanion than the starting lithium reagent [14].

Deprotonation reactions constitute a third major synthetic pathway, utilizing strong organolithium bases to abstract protons from organic substrates [14] [18]. This acid-base approach enables the formation of lithiated species from compounds containing acidic hydrogen atoms [18].

Structural Aggregation Patterns

Organolithium compounds exist as aggregated structures rather than monomeric species, with the degree of aggregation dependent on the organic substituent and presence of coordinating solvents [13] [15] [19]. The fundamental building block involves a carbanionic center interacting with a lithium triangle in an η³ fashion [13].

Organolithium CompoundGas Phase StructureTHF Solution StructureEther Solution StructureC-Li Bond Character (% ionic)Reactivity Order
Methyllithium (MeLi)Tetramer [MeLi]₄TetramerTetramer80-88Moderate
n-Butyllithium (n-BuLi)Hexamer [n-BuLi]₆Tetramer-dimerTetramer80-88High
t-Butyllithium (t-BuLi)Tetramer [t-BuLi]₄MonomerTetramer80-88Very high
Phenyllithium (PhLi)Dimer [PhLi]₂Tetramer-dimerTetramer-dimer75-85Moderate
Isopropyllithium (i-PrLi)Hexamer [i-PrLi]₆Hexamer-tetramerHexamer-tetramer80-88High

Simple alkyllithium reagents typically form tetrahedral or octahedral structures through aggregation of lithium triangles [13] [15]. Methyllithium exists as a cubane-type tetrameric cluster with four lithium centers forming a tetrahedron, while compounds like n-butyllithium, isopropyllithium, and cyclohexyllithium adopt hexameric structures [13] [15].

Solvent Effects on Aggregation

Lewis base coordination significantly influences organolithium aggregation states [13] [17]. Tetrahydrofuran deaggregates hexameric butyllithium to predominantly tetrameric species, with a free energy difference of approximately 11 kcal/mol for interconversion between tetramer and dimer forms [13]. Tetramethylethylenediamine can chelate to lithium cations in n-butyllithium, forming solvated dimers such as [(TMEDA)LiBu-n)]₂ [13].

The dimerization of sterically hindered organolithium compounds proceeds endothermically in the presence of donor ligands like tert-butyl methyl ether or tetrahydrofuran [17]. Dimerization entropies range from 6.1 to 34.1 cal mol⁻¹K⁻¹ depending on the number of released donor ligands [17]. These thermodynamic parameters demonstrate the importance of microsolvation in determining aggregate stability [17].

Carbon-Lithium Bond Character

The carbon-lithium bond exhibits predominantly ionic character, with estimates placing the ionic character between 80-88% for most alkyllithium compounds [13] [19]. This high degree of ionic character results from the significant electronegativity difference between carbon and lithium [13]. However, certain organolithium compounds possess properties such as solubility in nonpolar solvents that suggest some covalent contribution to the bonding [13].

In allyllithium compounds, the lithium cation coordinates to the face of the carbon π bond in an η³ fashion rather than localizing at a single carbanionic center [13]. This coordination mode results in reduced aggregation compared to alkyllithium species [13]. Aryllithium complexes feature lithium coordination to single carbanion centers through lithium-carbon σ bonds [13].

Reactivity in Carbon-Carbon Bond Formation

Organolithium reagents demonstrate exceptional utility in carbon-carbon bond formation reactions, serving as powerful nucleophiles and coupling partners in diverse synthetic transformations [20] [22] [24] [25].

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling of organolithium reagents with organic halides represents a breakthrough in organometallic chemistry [20] [22]. The development of practical methods using Pd[P(tBu)₃]₂ catalyst enables fast and highly selective cross-coupling of alkyl, aryl, and heteroaryl lithium reagents with aryl and alkenyl bromides [20] [22]. These reactions proceed rapidly at room temperature, with some transformations completing within five seconds [22] [24].

Reaction TypeOrganolithium ReagentProduct TypeReaction ConditionsReaction TimeYield Range (%)
Cross-coupling with aryl bromidesAlkyl, aryl, heteroaryl-LiBiaryl, alkyl-aryl compoundsPd catalyst, room temperature5 seconds to minutes70-95
Nucleophilic addition to carbonylsAlkyl-Li, Aryl-LiSecondary, tertiary alcohols-78°C to room temperatureMinutes to hours80-95
Metal-halogen exchangen-BuLi, t-BuLiNew organolithium species-78°C to -60°CSeconds to minutes85-99
Coupling with alkenyl bromidesAryl-Li, Alkyl-LiAlkyl-alkenyl compoundsPd catalyst, mild conditionsSeconds to minutes75-90
Deprotonation reactionsn-BuLi, LDAα-Lithiated species-78°C, strong baseMinutes70-95

The success of these cross-coupling reactions depends on suppressing competing lithium-halogen exchange and homocoupling pathways [20] [22]. Careful control of reaction conditions, including solvent selection and catalyst loading, achieves excellent conversion rates and selectivity while maintaining functional group tolerance [20] [22].

Nucleophilic Addition to Carbonyls

Organolithium reagents undergo nucleophilic addition reactions with aldehydes and ketones to form carbon-carbon bonds [21] [25]. The nucleophilic carbon in organolithium compounds attacks the electrophilic carbonyl carbon, generating alkoxide intermediates that yield alcohols upon protonation [25]. Aldehydes produce secondary alcohols while ketones yield tertiary alcohols through these transformations [25].

The mechanism involves initial complexation of the lithium cation to the carbonyl oxygen atom, enhancing the electrophilicity of the carbon center [25]. Subsequent nucleophilic addition by the carbanion equivalent creates a tetrahedral lithium alkoxide intermediate [25]. The reaction proceeds irreversibly due to the poor leaving group ability of carbanions [25].

Asymmetric Carbon-Carbon Bond Formation

Chiral auxiliary-controlled nucleophilic additions of organolithium reagents to imines demonstrate excellent diastereoselectivity ranging from 85:15 to 99:1 [21]. Orthoacylimine-derived chiral auxiliaries enable the synthesis of chiral, nonracemic secondary amines under mild hydrolytic conditions [21]. The chiral auxiliary can be recovered quantitatively and reconverted to starting materials [21].

Mechanistic Considerations

The high reactivity of organolithium reagents necessitates careful control of reaction parameters to achieve selective carbon-carbon bond formation [22] [24]. Fast transmetallation and efficient oxidative addition/reductive elimination cycles prevent undesired side reactions [22]. The aggregation state of organolithium species influences their reactivity, with less aggregated forms generally exhibiting higher reactivity [19] [24].

Physical Description

Lithium appears as a soft silvery metal that is normally grayish white. Reacts violently with water to form flammable hydrogen gas and strong caustic solution. Ignition usually occurs. Strong (corrosive) alkali fumes are formed in fire. (USCG, 1999)
Other Solid
Silvery white solid; Becomes yellowish or gray when exposed to moist air; [CHEMINFO]
SOFT SILVER-WHITE METAL. TURNS YELLOW ON EXPOSURE TO AIR AND MOISTURE.

Color/Form

Soft silvery-white metal
Silvery-white metal; body centered cubic structure; becomes yellowish on exposure to moist ai

Exact Mass

7.01600343 g/mol

Monoisotopic Mass

7.01600343 g/mol

Boiling Point

1336 °C (2437 °F)
1342 °C
1336 °C

Heavy Atom Count

1

Density

0.53 at 68 °F (USCG, 1999) - Less dense than water; will float
0.534 g/cu cm at 25 °C
0.5 g/cm³

Odor

ODORLESS

Melting Point

180.5 °C (357 °F)
180.54 °C
Enthalpy of fusion at the melting point: 432 J/g; specific heat capacity at constant pressure at 25 °C: 3.57 24.8 J/mol K
When heated above melting point it burns with an intense white light; liquid metal dissolves metals such as copper, zinc, tin and their alloys.
180.5 °C

UNII

9FN79X2M3F

GHS Hazard Statements

H260: In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Drug Indication

Lithium, in its salt forms, is used as a mood stabilizer and for the treatment of depression and mania. It is most frequently prescribed in the treatment of bipolar disorder.
FDA Label

Livertox Summary

Lithium is a simple alkali metal, the salt of which acts as a mood stabilizing agent which has been extensively used for the treatment of mania for more than 50 years. Lithium has been associated with rare instances of mild serum aminotransferase elevations, but has not been convincingly linked to clinically apparent acute liver injury.

Drug Classes

Antipsychotic Agents

Mechanism of Action

The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium.

Vapor Pressure

7.90X10-11 Pa (5.92X10-13 mm Hg) at 400 K (127 °C); 0.000489 Pa (3.67X10-6 mm Hg) at 600 K (327 °C); 1.08 Pa (0.00810 mm Hg) at 800 K (524 °C); 109 Pa (0.818 mm Hg) at 1000 K (727 °C)
Vapor pressure, Pa at 723 °C: 133

Pictograms

Flammable

Flammable;Corrosive

Impurities

The purity of the meatal is 99.8% or better with the metallic impurities less than 0.1%
Purity of metal is 99.8%

Other CAS

7439-93-2
7580-67-8

Wikipedia

Lithium

Biological Half Life

Eliminated by the kidney with a half-life of 14-30 hours; [Olson, p. 260]

Use Classification

Hazard Classes and Categories -> Flammable - 2nd degree, Reactive - 2nd degree

Methods of Manufacturing

Recovery of the ore, spodumene, followed by concentration by froth flotation, conversion to lithium chloride, and electrolysis from an anhydrous lithium chloride-potassium chloride mixture.
...High-temperature extraction from spodumene by sodium carbonate; solar evaporation of lake brines.
Recovered from natural brines; electrochemical processes; reduction of the oxide with magnesium or aluminum; Hanson, U.S. patent 2,028,390 (1936)
Lithium metal is produced only by the electrolysis of molten lithium chloride.
Dry Lithium chloride is the feed material for manufacture of Li metal by electrolysis. The cell bath is actually a molten mixture of Li chloride and potassium chloride. The cell is operated at 400 to 420 °C with a voltage across the cell of 8 to 9 volts. Current consumption in electrolysis is about 18 kw/hr/lb of Li produced.

General Manufacturing Information

Primary Metal Manufacturing
All Other Basic Inorganic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Lithium: ACTIVE
Available as ingots, rods, wire, ribbon, & pellets.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from water.
Keep under mineral oil or other liquid free from oxygen or water.

Stability Shelf Life

Decomposes in water

Dates

Modify: 2023-08-15

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